molecular formula C8H12O2 B3051879 2-(Cyclohex-2-en-1-yl)acetic acid CAS No. 3675-31-8

2-(Cyclohex-2-en-1-yl)acetic acid

Cat. No.: B3051879
CAS No.: 3675-31-8
M. Wt: 140.18 g/mol
InChI Key: ZCGVZRUPMCMONF-UHFFFAOYSA-N
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Description

The molecule 2-(cyclohex-2-en-1-yl)acetic acid, with the chemical formula C₈H₁₂O₂, is characterized by a molecular weight of 140.18 g/mol . smolecule.combiosynth.com Its structure is defined by the attachment of an acetic acid side chain to a cyclohexene (B86901) ring. This unique arrangement of functional groups makes it a versatile scaffold for chemical modifications and a subject of interest for synthetic chemists.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 3675-31-8
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
IUPAC Name 2-cyclohex-2-en-1-ylacetic acid
SMILES C1CC=CC(C1)CC(=O)O

Data sourced from multiple chemical suppliers. smolecule.combiosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohex-2-en-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGVZRUPMCMONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280839
Record name cyclohex-2-en-1-ylacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90280839
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Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3675-31-8
Record name NSC18900
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name cyclohex-2-en-1-ylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to 2 Cyclohex 2 En 1 Yl Acetic Acid

Conventional Synthetic Pathways to 2-(Cyclohex-2-en-1-yl)acetic acid

Conventional methods for synthesizing this compound primarily focus on creating the crucial carbon-carbon bond between the cyclohexene (B86901) ring and the acetic acid moiety. These strategies are often characterized by their robustness and scalability.

Knoevenagel Condensation Approaches Involving Cyclohexenone Precursors

The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and has been effectively utilized in the synthesis of α,β-unsaturated carbonyl compounds, including derivatives that can lead to this compound. smolecule.comwikipedia.org This reaction typically involves the condensation of an active hydrogen compound, such as malonic acid or its esters, with a carbonyl compound, in this case, a cyclohexenone precursor. smolecule.comwikipedia.org

A notable example involves a two-step protocol starting from cyclohexanone (B45756) and cyanoacetic acid. smolecule.com In the initial step, these reactants undergo a dehydration reaction catalyzed by ammonium (B1175870) acetate (B1210297) in a solvent like n-hexane at elevated temperatures (100–150°C). smolecule.com This is followed by a decarboxylation step to yield the desired product. google.com The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant when one of the activating groups on the nucleophile is a carboxylic acid, as it facilitates decarboxylation during the condensation process. wikipedia.orgorganic-chemistry.org

The general mechanism of the Knoevenagel condensation involves the formation of an enolate from the active methylene (B1212753) compound, which then acts as a nucleophile, attacking the carbonyl group of the cyclohexenone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. wikipedia.orgresearchgate.net

Table 1: Knoevenagel Condensation Approaches

Starting MaterialsCatalystKey Features
Cyclohexanone, Cyanoacetic acidAmmonium acetateTwo-step process involving dehydration and decarboxylation. smolecule.comgoogle.com
Cyclohexenone, Malonic acidWeakly basic amine (e.g., piperidine)Direct formation of an α,β-unsaturated dicarboxylic acid intermediate, followed by decarboxylation. smolecule.comwikipedia.org
Acrolein, Malonic acidPyridineExample of the Doebner modification where condensation is accompanied by decarboxylation. wikipedia.org

Direct Alkylation and Related Carbon-Carbon Bond Forming Strategies

Direct alkylation strategies offer an alternative route to this compound. One common laboratory method involves the direct reaction of cyclohexene with acetic acid, typically requiring a catalyst and specific temperature conditions to achieve optimal yields. Another approach involves the reaction of a suitable cyclohexenyl halide with a malonic ester, followed by hydrolysis and decarboxylation. This method provides a reliable way to introduce the acetic acid side chain onto the cyclohexene ring.

The synthesis of related compounds, such as 2-(cyclohex-1-en-1-yl)aniline and 2-(cyclohex-2-en-1-yl)aniline, has been achieved through the reaction of aniline (B41778) with secondary allyl halides at high temperatures (140-180 ºC). researchgate.net While not a direct synthesis of the target acid, this demonstrates a C-C bond-forming strategy on the cyclohexene ring that could be adapted.

Industrial Scale Synthetic Considerations and Process Optimization

For the industrial production of this compound and related compounds, process optimization is crucial for efficiency, safety, and cost-effectiveness. The Knoevenagel synthesis, for example, presents challenges on an industrial scale due to the vigorous evolution of carbon dioxide during decarboxylation, which can lead to dangerous pressure build-up in reactors. google.com

To address this, a modified process has been developed where cyanoacetic acid is added in portions as a solution in acetic acid to the ketone and catalyst at a controlled temperature (100-160°C). google.com This allows for a controlled and even flow of carbon dioxide gas, mitigating the safety risks associated with rapid gas evolution. google.com The reaction temperature is carefully selected based on the reactivity of the specific ketone; for instance, cyclohexanone reactions are typically carried out between 100 and 120°C. google.com

Catalyst selection and recycling are also key considerations. The use of solid acid catalysts, such as sulfo-group cation exchange resins, has been explored for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid, offering advantages in terms of reduced corrosion and easier catalyst recovery. google.com

Stereoselective and Enantioselective Synthesis of this compound and its Analogues

The presence of a chiral center in this compound necessitates the development of stereoselective and enantioselective synthetic methods to obtain enantiomerically pure forms of the compound and its analogues. These methods are critical for applications in medicinal chemistry and the synthesis of complex natural products.

Chiral Auxiliary-Mediated and Asymmetric Catalysis in Cyclohexenylacetic Acid Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in asymmetric synthesis to produce a single enantiomer of a desired product. wikipedia.orgnumberanalytics.com For instance, chiral oxazolidinones can be used to direct stereoselective aldol (B89426) reactions, establishing two contiguous stereocenters simultaneously. wikipedia.org Similarly, camphorsultam has proven to be an effective chiral auxiliary in reactions like Michael additions. wikipedia.org In the context of cyclohexenylacetic acid synthesis, a chiral auxiliary could be attached to the acetic acid moiety to direct the stereoselective addition to a cyclohexene precursor.

Asymmetric catalysis offers another powerful approach to enantioselective synthesis. youtube.com This involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. youtube.com Rhodium(I)/axially chiral biaryl bis(phosphine) complexes, for example, have been shown to catalyze the asymmetric [2+2+2] cycloaddition of 1,6-enynes with alkenes to produce protected cyclohexenylamines and cyclohexenols with high enantioselectivity. nih.gov Furthermore, the catalytic desymmetrization of prochiral cyclohexadiene derivatives via asymmetric bromolactonization, using a chiral catalyst like (DHQD)₂PHAL, can yield bromolactones with high enantiomeric excess (up to 93% ee). nih.gov These bromolactones can then serve as chiral precursors for the synthesis of enantiomerically pure cyclohexenyl derivatives.

Table 2: Stereoselective Synthesis Approaches

MethodKey FeatureExample
Chiral AuxiliaryTemporary incorporation of a chiral group to direct stereochemistry. wikipedia.orgnumberanalytics.comUse of chiral oxazolidinones in aldol reactions or camphorsultam in Michael additions. wikipedia.org
Asymmetric CatalysisUse of a chiral catalyst to produce an excess of one enantiomer. youtube.comRhodium-catalyzed asymmetric [2+2+2] cycloaddition; nih.gov Asymmetric bromolactonization of cyclohexadienes. nih.gov

Enzymatic and Biocatalytic Resolution and Asymmetric Transformations

Enzymes and biocatalysts are increasingly utilized for their high stereoselectivity in organic synthesis. Enzymatic kinetic resolution is a common technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For example, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully used for the kinetic resolution of alcohols and their esters. psu.edumdpi.com In a similar vein, the racemic mixture of this compound or a suitable precursor could be resolved using an appropriate enzyme.

Biocatalytic asymmetric transformations involve the use of enzymes to directly convert a prochiral substrate into a chiral product with high enantioselectivity. This approach can be more efficient than resolution as it theoretically allows for a 100% yield of the desired enantiomer. While specific examples for the direct enzymatic synthesis of this compound are not extensively documented in the provided context, the principles of biocatalysis are well-established and could be applied to this system. For instance, an enzyme could catalyze the stereoselective addition of a nucleophile to a cyclohexenone precursor.

Control of Stereochemistry at the Cyclohexene Ring and α-Carbon during Synthesis

The synthesis of this compound presents a significant stereochemical challenge, requiring precise control over the configuration at both the chiral center on the cyclohexene ring and the α-carbon of the acetic acid moiety. Achieving high diastereoselectivity and enantioselectivity is crucial for its potential applications in pharmaceuticals and as a chiral building block in organic synthesis.

Several strategies can be employed to govern the stereochemical outcome of the synthesis. One of the most powerful methods involves the use of chiral auxiliaries . These are enantiomerically pure compounds that are temporarily incorporated into the reacting molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. For the synthesis of this compound, a chiral auxiliary, such as one derived from Evans oxazolidinones, could be attached to the acetic acid precursor. The steric hindrance provided by the auxiliary would then direct the alkylation or condensation reaction to a specific face of the molecule, thereby controlling the stereochemistry at the α-carbon.

Organocatalysis represents another sophisticated approach to asymmetric synthesis. rsc.orgnih.gov Chiral organocatalysts, which are small organic molecules, can activate substrates and facilitate stereoselective transformations. rsc.orgnih.gov For instance, a chiral secondary amine catalyst could be used in a Michael addition of a ketene (B1206846) acetal (B89532) to a cyclohexenone derivative, a key step that could establish the stereocenter on the cyclohexene ring. researchgate.net Subsequent reaction at the α-position would then be influenced by this newly created stereocenter. The development of one-pot organocatalytic processes, where multiple reaction steps are carried out sequentially in the same vessel, offers an efficient route to complex chiral molecules like substituted cyclohexenones. rsc.orgresearchgate.net

Furthermore, the chiral pool approach offers a direct route to enantiomerically pure products by starting from naturally occurring chiral molecules. researchgate.netyoutube.com For example, the synthesis could commence from an enantiomerically pure cyclohexene derivative, such as (R)-cyclohex-2-enol, which can be prepared through lipase-catalyzed enantioselective reactions. researchgate.net This pre-existing stereocenter on the cyclohexene ring can then direct the stereochemistry of the subsequent introduction of the acetic acid side chain.

A stereocontrolled synthesis of related cyclohexenyl nucleosides has been achieved through a series of transformations starting from an endo-bicyclo carboxylic acid. nih.govacs.org This highlights the potential for using rigid bicyclic systems to control stereochemistry, which can later be manipulated to yield the desired cyclohexenyl acetic acid derivative.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. These principles focus on aspects such as the use of renewable resources, reduction of waste, and employment of safer chemical processes.

Solvent-Free Reactions and Alternative Reaction Media Investigations

A significant area of green chemistry research is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions , also known as solid-state reactions, offer a compelling alternative. The Knoevenagel condensation, a key reaction for forming the carbon-carbon bond in the synthesis of α,β-unsaturated acids, has been successfully performed under solvent-free conditions. researchgate.nettue.nl For the synthesis of this compound, a solvent-free Knoevenagel condensation between a suitable cyclohexenone precursor and malonic acid could be catalyzed by environmentally benign amines or ammonium salts, replacing traditional, more hazardous catalysts like pyridine and piperidine. researchgate.nettue.nl

Microwave-assisted synthesis is another green technique that can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced by-product formation. anton-paar.comrsc.orgnih.gov This method can be particularly effective for the Knoevenagel condensation and subsequent cyclization reactions, potentially reducing reaction times from hours to minutes. nih.gov The use of microwave irradiation in conjunction with solvent-free conditions presents a highly efficient and environmentally friendly synthetic route.

The investigation of alternative reaction media is also a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants in organic synthesis are often not soluble in water, the use of phase-transfer catalysts or performing reactions in refluxing water can overcome this limitation. For example, uncatalyzed Knoevenagel condensations have been reported to proceed efficiently in refluxing water.

Atom Economy and Waste Minimization in Synthetic Protocols

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wiley-vch.de A reaction with high atom economy generates minimal waste. The E-factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to assess the environmental impact of a process. wiley-vch.dersc.org

Below is a theoretical comparison of the atom economy for two potential synthetic routes to this compound.

Table 1: Theoretical Atom Economy Comparison for Synthetic Routes to this compound

Synthetic Route Reactants Molecular Weight of Reactants ( g/mol ) Desired Product Molecular Weight of Product ( g/mol ) By-products Theoretical Atom Economy (%)
Route A: Knoevenagel Condensation Cyclohex-2-enone + Malonic Acid96.13 + 104.06 = 200.19This compound140.18CO₂ + H₂O70.0%
Route B: Alkylation of Cyclohexenyl Grignard 3-Bromocyclohex-1-ene + Magnesium + Carbon Dioxide161.04 + 24.31 + 44.01 = 229.36This compound140.18MgBr₂61.1%

Note: The atom economy is calculated as (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100. This is a simplified model and does not account for catalysts, solvents, or reaction yields.

Waste minimization is a critical aspect of green synthesis. google.com This involves not only choosing reactions with high atom economy but also considering the nature of the by-products. For instance, the generation of benign by-products like water is preferable to the formation of hazardous inorganic salts. wiley-vch.de The development of catalytic cascades, where multiple synthetic steps are integrated into a one-pot process, can significantly reduce waste by minimizing purification steps and the use of auxiliary substances. rsc.org The recovery and recycling of solvents and catalysts are also essential components of a waste minimization strategy.

Advanced Chemical Reactivity and Mechanistic Investigations of 2 Cyclohex 2 En 1 Yl Acetic Acid

Electrophilic Addition Reactions to the Cyclohexene (B86901) Double Bond

The carbon-carbon double bond in the cyclohexene ring of 2-(Cyclohex-2-en-1-yl)acetic acid is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com This reactivity allows for a variety of addition reactions, converting the double bond into new functional groups. scribd.com

Regioselectivity and Stereoselectivity in Electrophilic Additions

Electrophilic addition reactions to unsymmetrical alkenes, such as this compound, can potentially yield different constitutional isomers, also known as regioisomers. masterorganicchemistry.com The preferential formation of one regioisomer over another is termed regioselectivity. masterorganicchemistry.com In many cases, the addition of hydrogen halides (HX) to alkenes follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. libretexts.orgyoutube.com This preference is due to the formation of a more stable carbocation intermediate. libretexts.orglibretexts.org

The stereochemistry of electrophilic additions is also a critical consideration. The double bond of the cyclohexene ring is planar, allowing for the electrophile and nucleophile to add from the same face (syn-addition) or from opposite faces (anti-addition) of the ring. masterorganicchemistry.com The specific stereochemical outcome is highly dependent on the reaction mechanism. masterorganicchemistry.com For instance, reactions that proceed through a planar carbocation intermediate are typically not stereoselective, leading to a mixture of syn and anti addition products. scribd.com Conversely, reactions involving a cyclic intermediate, such as a bromonium ion in the case of bromine addition, often result in anti-addition. chemguide.co.uklibretexts.org

Table 1: Regio- and Stereoselectivity in Electrophilic Additions to Alkenes
ReactionRegioselectivityStereoselectivityIntermediate
Addition of HXMarkovnikovSyn and Anti AdditionCarbocation
Halogenation (e.g., Br₂)Not applicable for symmetrical halogensAnti AdditionHalonium ion
Hydration (acid-catalyzed)MarkovnikovSyn and Anti AdditionCarbocation

Carbocationic Intermediates and Subsequent Rearrangements

The formation of a carbocation is a key step in many electrophilic addition reactions. wizeprep.com The stability of this intermediate plays a crucial role in determining the major product of the reaction. Carbocation stability increases from primary to secondary to tertiary. libretexts.org In the case of this compound, initial protonation of the double bond can lead to the formation of a secondary carbocation.

A significant feature of carbocation chemistry is their propensity to undergo rearrangements to form more stable carbocations. libretexts.orglibretexts.org These rearrangements typically occur through 1,2-hydride shifts or 1,2-alkyl shifts, where a hydride ion or an alkyl group, respectively, migrates to an adjacent carbon atom. libretexts.orglibretexts.org This can lead to a mixture of products, with the major product arising from the rearranged, more stable carbocation. wizeprep.com For example, a secondary carbocation could rearrange to a more stable tertiary carbocation if a suitable hydride or alkyl group is present on an adjacent carbon. libretexts.org

Kinetic Studies of Electrophilic Addition Processes

Kinetic studies provide valuable insights into the mechanisms of electrophilic addition reactions. For many such reactions, the initial electrophilic attack on the alkene is the rate-determining step. libretexts.org For example, the reaction of an alkene with a hydrogen halide is typically a second-order reaction, being first-order in both the alkene and the hydrogen halide. libretexts.org

The rate of electrophilic addition is influenced by the stability of the transition state leading to the carbocation intermediate. libretexts.org Factors that stabilize the carbocation, such as alkyl substitution, will also stabilize the transition state and thus increase the reaction rate. libretexts.org Studies on the reaction of 2,4-dinitrobenzenesulphenyl bromide with cyclohexene have shown complex kinetics, suggesting that the solvent and the electrophile itself can play a role in stabilizing the transition state. rsc.org

Oxidation Reactions of the Cyclohexene Ring and Carboxylic Acid Moiety

The presence of both a cyclohexene ring and a carboxylic acid group in this compound allows for a range of oxidation reactions, which can be directed to either functional group depending on the reagents and reaction conditions.

Selective Oxidation of the Allylic Position on the Cyclohexene Ring

The allylic position of the cyclohexene ring (the carbon atom adjacent to the double bond) is susceptible to oxidation. This selective oxidation can be achieved using specific reagents that favor reaction at this position over the double bond itself. Such transformations are valuable for introducing functionality at the allylic carbon without disrupting the double bond.

Oxidative Cleavage and Functional Group Interconversions

More vigorous oxidation can lead to the cleavage of the carbon-carbon double bond of the cyclohexene ring. masterorganicchemistry.com Ozonolysis is a classic method for this transformation, where treatment with ozone (O₃) followed by a workup step cleaves the double bond to form carbonyl compounds. libretexts.orglibretexts.org Depending on the workup conditions (reductive or oxidative), the products can be aldehydes, ketones, or carboxylic acids. libretexts.org For instance, an oxidative workup will convert any resulting aldehydes to carboxylic acids. libretexts.org

The carboxylic acid moiety can also undergo oxidative transformations, such as oxidative decarboxylation, which involves the removal of the carboxyl group as carbon dioxide. researchgate.net

Table 2: Common Oxidative Reactions of Alkenes
ReactionReagent(s)Product(s)Notes
Ozonolysis (Reductive Workup)1. O₃ 2. Zn/H₂O or (CH₃)₂SAldehydes and/or KetonesCleaves the C=C bond. libretexts.org
Ozonolysis (Oxidative Workup)1. O₃ 2. H₂O₂Carboxylic Acids and/or KetonesCleaves the C=C bond and oxidizes any resulting aldehydes. libretexts.org
Permanganate Oxidation (cold, dilute)KMnO₄ (cold, dilute, basic)Diols (syn-dihydroxylation)Adds two hydroxyl groups across the double bond. libretexts.org
Permanganate Oxidation (hot, acidic/basic)KMnO₄ (hot, concentrated)Carboxylic Acids and/or KetonesCleaves the C=C bond. masterorganicchemistry.com

Reduction Reactions of the Cyclohexene Double Bond and Carboxylic Acid

The presence of two reducible functional groups in this compound—the carbon-carbon double bond and the carboxylic acid—allows for the exploration of various reduction strategies. The selective reduction of one group over the other, known as chemoselectivity, is a key challenge and a testament to the versatility of modern synthetic methods.

Catalytic Hydrogenation and Chemo-selective Reduction Strategies

Catalytic hydrogenation is a powerful technique for the reduction of both alkenes and carboxylic acids. The outcome of the hydrogenation of this compound is highly dependent on the choice of catalyst and reaction conditions.

The carbon-carbon double bond of the cyclohexene ring can be selectively hydrogenated under relatively mild conditions using common heterogeneous catalysts. These catalysts operate through the adsorption of the alkene onto the metal surface, followed by the stepwise addition of hydrogen atoms.

CatalystTypical ConditionsProduct
Palladium on Carbon (Pd/C)H₂ (1 atm), RT, Ethanol (B145695)Cyclohexylacetic acid
Platinum(IV) oxide (PtO₂)H₂ (1-4 atm), RT, Acetic AcidCyclohexylacetic acid
Raney Nickel (Ra-Ni)H₂ (high pressure), elevated temp.Cyclohexylacetic acid

Conversely, the reduction of the carboxylic acid group to an alcohol (cyclohex-2-en-1-ylethanol) requires more forcing conditions or more specialized catalytic systems. Direct hydrogenation of carboxylic acids is challenging and often necessitates high pressures and temperatures, which can also lead to the reduction of the double bond.

A more common and chemo-selective approach to reduce the carboxylic acid is to first convert it to a more reactive derivative, such as an ester. For instance, the corresponding methyl or ethyl ester of this compound can be prepared via Fischer esterification. This ester can then be selectively hydrogenated. For example, copper-zirconium catalysts have shown high efficacy in the hydrogenation of cyclohexyl acetate (B1210297) to cyclohexanol (B46403), suggesting their potential for the selective reduction of the ester group in the presence of the cyclohexene double bond under specific conditions. libretexts.org

Furthermore, the use of homogeneous catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) offers excellent chemoselectivity for the hydrogenation of alkenes without affecting other functional groups like esters or carboxylic acids. youtube.com This allows for the selective reduction of the cyclohexene double bond while leaving the acetic acid moiety intact.

Stereochemical Control in Reduction Processes

The stereochemical outcome of the catalytic hydrogenation of the cyclohexene ring is a critical aspect, leading to the formation of either cis or trans isomers of the resulting substituted cyclohexane (B81311). In heterogeneous catalysis, the reaction typically proceeds via syn-addition of hydrogen atoms from the catalyst surface. This means that both hydrogen atoms add to the same face of the double bond.

For this compound, the bulky acetic acid substituent can influence the approach of the alkene to the catalyst surface. The molecule will preferentially adsorb on the less sterically hindered face, leading to the delivery of hydrogen from that side. This can result in a diastereoselective outcome, favoring the formation of one stereoisomer over the other. The degree of stereocontrol can be influenced by the catalyst, solvent, and reaction conditions. Studies on the hydrogenation of substituted cyclohexenes have demonstrated that the choice of catalyst (e.g., Platinum oxide vs. Palladium) can significantly impact the ratio of stereoisomers formed. acs.org

Substitution Reactions and Functional Group Transformations

The presence of both an sp³-hybridized carbon bearing the carboxylic acid and the sp²-hybridized carbons of the double bond allows for a variety of substitution reactions.

Nucleophilic Substitution at the Acetic Acid Carbon

The carboxylic acid group itself is relatively unreactive towards nucleophilic attack due to the poor leaving group ability of the hydroxide (B78521) ion. However, it can be readily activated to facilitate substitution. A common strategy is the conversion of the carboxylic acid to an acid chloride, 2-(cyclohex-2-en-1-yl)acetyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This acid chloride is a much more reactive electrophile.

The resulting acid chloride can then undergo nucleophilic acyl substitution with a variety of nucleophiles to generate a range of derivatives: youtube.com

Reaction with alcohols (Alcoholysis): Forms esters.

Reaction with amines (Aminolysis): Forms amides.

Reaction with carboxylates: Forms acid anhydrides.

Another important reaction is the Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄) to form an ester. This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing water as it is formed.

Halogenation and Other Electrophilic Substitutions on the Ring

The double bond in the cyclohexene ring is susceptible to electrophilic attack. Halogenation, for instance with bromine (Br₂), proceeds through a cyclic bromonium ion intermediate. The subsequent attack of the bromide ion occurs from the anti-face, resulting in anti-addition of the two bromine atoms across the double bond. This would yield a dibromo-substituted cyclohexylacetic acid derivative.

It is important to note that in the presence of a nucleophilic solvent like water or an alcohol, the solvent can intercept the halonium ion intermediate, leading to the formation of a halohydrin or a haloether, respectively.

Another relevant reaction is the Hell-Volhardt-Zelinsky reaction, which allows for the selective halogenation at the α-carbon of the carboxylic acid. This reaction involves treating the carboxylic acid with a halogen (e.g., Br₂) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃). The reaction proceeds via the formation of an acyl halide intermediate, which then enolizes and undergoes electrophilic attack by the halogen.

Cyclization Reactions Involving this compound Derivatives

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of various cyclic structures, particularly lactones (cyclic esters).

One of the most powerful methods for achieving this transformation is iodolactonization . wikipedia.org This intramolecular cyclization is initiated by the electrophilic attack of iodine (I₂) on the cyclohexene double bond. The resulting iodonium (B1229267) ion is then trapped by the nucleophilic oxygen of the carboxylic acid group. This reaction is highly stereospecific and generally follows Baldwin's rules for ring closure. The reaction typically leads to the formation of a γ-lactone or a δ-lactone, depending on the regioselectivity of the initial iodine attack and the subsequent intramolecular cyclization. The resulting iodolactone is a versatile intermediate that can be further functionalized.

Radical Cyclization Strategies for Polycyclic Systems

Radical cyclization reactions are powerful tools in organic synthesis for the formation of mono- and polycyclic systems, proceeding through radical intermediates. wikipedia.org These reactions are typically initiated by the generation of a radical which then undergoes an intramolecular attack on a multiple bond. wikipedia.org For derivatives of this compound, radical cyclization presents a viable strategy for constructing fused ring systems.

A plausible strategy involves the generation of a radical on the acetic acid side chain, which can then cyclize onto the cyclohexene double bond. For instance, an acyl radical or a related α-carboxy radical could be formed. One common method for generating such radicals is through the reaction of a thiohydroxamate ester derivative (Barton ester) with a radical initiator or via photoredox catalysis.

The cyclization would likely proceed via a 5-exo-trig or 6-endo-trig pathway. According to Baldwin's rules, the 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway for radical cyclizations. This would lead to the formation of a five-membered ring fused to the cyclohexene ring, resulting in a bicyclo[4.3.0]nonane skeleton. The subsequent cyclized radical would then need to be quenched by a hydrogen atom donor, such as tributyltin hydride (Bu₃SnH) or a thiol, to yield the final saturated polycyclic product. wikipedia.org

Transition metals like manganese(III) acetate are also known to mediate oxidative free-radical cyclizations. thieme-connect.de In the presence of Mn(OAc)₃, a radical could be generated at the α-carbon of the acetic acid moiety, which would then undergo cyclization onto the alkene. thieme-connect.de

Table 1: Potential Reagents for Radical Cyclization

Reagent/Method Radical Generation Typical Conditions
Tributyltin hydride (Bu₃SnH) + AIBN From a halide or thioester precursor Thermal initiation
Manganese(III) acetate Oxidative formation of α-acyl radical Acetic acid, heat
Samarium(II) iodide Reductive cyclization of α-halo esters THF, room temperature

Diels-Alder Reactions and Other Pericyclic Processes

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis due to its stereospecificity and its ability to form multiple carbon-carbon bonds in a single step. thieme-connect.de The this compound molecule contains a cyclohexene ring, which can act as a dienophile.

The reactivity of the cyclohexene double bond as a dienophile is influenced by the acetic acid substituent. While not a strong electron-withdrawing group, the carboxylic acid moiety can influence the stereochemical outcome of the reaction. For the Diels-Alder reaction to proceed efficiently, it is often favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.orgmasterorganicchemistry.com

An intermolecular Diels-Alder reaction between this compound and a suitable diene, such as 1,3-butadiene (B125203) or cyclopentadiene, would yield a tricyclic carboxylic acid. The reaction with cyclopentadiene, for example, would produce a complex polycyclic adduct. According to the endo rule, the major product is typically the one in which the substituents of the dienophile are oriented towards the newly forming double bond in the transition state, a result of favorable secondary orbital interactions. organic-chemistry.org

Alternatively, the side chain of this compound could potentially be modified to incorporate a diene functionality, setting the stage for an intramolecular Diels-Alder (IMDA) reaction. This would be a powerful strategy for the rapid construction of complex, fused polycyclic systems.

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edu Besides the Diels-Alder reaction, other pericyclic processes like ene reactions or sigmatropic rearrangements could be envisaged for derivatives of this compound under appropriate thermal or photochemical conditions.

Esterification and Amidation Reactions for Derivative Synthesis

The carboxylic acid group of this compound is a key functional handle for the synthesis of various derivatives, primarily through esterification and amidation reactions.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible equilibrium process known as Fischer esterification. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction. Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts readily with the alcohol.

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. The direct reaction of a carboxylic acid and an amine typically forms a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." This is commonly done by converting it to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine to form the amide.

Table 2: Representative Conditions for Esterification and Amidation

Transformation Reagents Solvent Conditions
Esterification
Fischer Methanol, H₂SO₄ (cat.) Methanol (excess) Reflux
Acyl Chloride Route 1. (COCl)₂, DMF (cat.) 2. Ethanol, Pyridine (B92270) 1. DCM 2. DCM 1. Room Temp 2. 0 °C to Room Temp
Amidation
Coupling Reagent Benzylamine, EDC, HOBt DMF or DCM Room Temperature

Kinetic and Thermodynamic Studies of Reaction Pathways

Diels-Alder Reactions: The Diels-Alder reaction is typically thermodynamically favored at lower temperatures due to a negative enthalpy change (ΔH°) from the conversion of two weaker π-bonds into two stronger σ-bonds. msu.edu However, the reaction also has a negative entropy change (ΔS°) because two molecules combine to form one, leading to a more ordered system. msu.edu At very high temperatures, the -TΔS° term can dominate, making the reverse (retro-Diels-Alder) reaction favorable. wikipedia.orgmasterorganicchemistry.com

Table 3: Thermodynamic Parameters for a Representative Diels-Alder Reaction (Butadiene + Ethene)

Parameter Value Significance
ΔH° ~ -40 kcal/mol Exothermic, favors product formation
ΔS° ~ -43.6 cal/mol·K Disfavors product formation, increased order

Data is for a general [4+2] cycloaddition and serves as an estimate. msu.edu

Esterification Reactions: The esterification of cyclohexene with acetic acid has been studied, and a Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was found to fit the experimental data well. researchgate.net The activation energy for this reaction using a sulfonic acid resin catalyst was determined to be approximately 93.06 kJ/mol. researchgate.net The reaction is exothermic, with a standard reaction enthalpy of -40.51 kJ/mol. researchgate.net Studies on the esterification of ethanol with acetic acid show activation energies in the range of 45-60 kJ/mol, depending on the conditions. researchgate.netrdd.edu.iq These values indicate that a significant energy barrier must be overcome for the reaction to proceed, often requiring heat.

Table 4: Kinetic Data for a Representative Esterification Reaction (Cyclohexene + Acetic Acid)

Parameter Value Catalyst System
Activation Energy (Ea) 93.06 kJ/mol Sulfonic acid type styrene (B11656) cation exchange resin
Standard Reaction Enthalpy (ΔH°) -40.51 kJ/mol Sulfonic acid type styrene cation exchange resin

Source: researchgate.net

These kinetic and thermodynamic parameters are essential for optimizing reaction conditions, such as temperature, catalyst choice, and reaction time, to maximize the yield of the desired products from this compound.

Spectroscopic Characterization Methodologies for Structural Elucidation of 2 Cyclohex 2 En 1 Yl Acetic Acid and Its Advanced Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the stereochemistry of 2-(cyclohex-2-en-1-yl)acetic acid and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate the relative and, in some cases, absolute configuration of chiral centers within the molecule.

1D NMR Techniques:

¹H NMR: The chemical shifts (δ) and coupling constants (J) of the protons in the ¹H NMR spectrum provide a wealth of structural information. For instance, the protons on the cyclohexene (B86901) ring and the acetic acid moiety will exhibit characteristic chemical shifts. The coupling constants between adjacent protons can help determine their dihedral angles, which is crucial for assigning the relative stereochemistry of substituents on the cyclohexene ring.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts of the carbons in the double bond, the chiral center, and the carboxylic acid group are particularly informative for structural confirmation.

2D NMR Techniques: Two-dimensional NMR techniques are powerful for resolving complex spectral overlaps and establishing through-bond and through-space correlations. longdom.org

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the connectivity of the entire proton spin system. longdom.org This is instrumental in assigning the protons of the cyclohexene ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing an unambiguous assignment of the ¹³C spectrum based on the assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity. This is a key technique for determining the relative stereochemistry of the substituents on the cyclohexene ring. For example, the presence or absence of a NOE cross-peak between the proton at the chiral center (C1) and the protons on the double bond can help establish their relative orientation.

For the definitive assignment of absolute configuration, chiral derivatizing agents can be employed. The formation of diastereomeric derivatives with a chiral auxiliary of known absolute configuration allows for the differentiation of the enantiomers of this compound by NMR, as the resulting diastereomers will have distinct NMR spectra. researchgate.net

A study on the stereospecific synthesis of cyclohexenone acids utilized ¹H NMR (500 MHz) to characterize the products. For example, in the analysis of 4-phenyl-5-(p-tolyl)cyclohex-2-en-1-one-3-carboxylic acid, the following ¹H NMR data was reported (in acetone-d₆): δ 7.28–7.24 (m, 2H), 7.22–7.17 (m, 3H), 7.13–7.06 (m, 4H), 6.79 (d, J = 1.8 Hz, 1H), 4.39 (dd, J = 6.6, 1.6 Hz, 1H), 3.49 (ddd, J = 9.0, 6.6, 4.7 Hz, 1H), 2.87 (dd, J = 16.4, 9.1 Hz, 1H), 2.64 (dd, J = 16.4, 4.6 Hz, 1H), 2.26 (s, 3H). nih.gov This detailed analysis of chemical shifts and coupling constants allows for the precise assignment of each proton in the molecule.

Advanced Mass Spectrometry Techniques for Fragmentation Analysis and Isomeric Differentiation

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.

Ionization Techniques:

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight with minimal fragmentation.

Electron Ionization (EI): EI is a harder ionization technique that results in extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound and can be used for structural elucidation and identification by comparison with spectral databases.

Fragmentation Analysis: The fragmentation of this compound in the mass spectrometer can provide valuable structural information. For carboxylic acids, characteristic fragmentation pathways include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the bond adjacent to the carbonyl group. libretexts.org The fragmentation of the cyclohexene ring can also occur, leading to characteristic losses of ethylene (B1197577) or other small neutral molecules. docbrown.info

For example, the mass spectrum of cyclohexane (B81311) often shows a base peak at m/z 56, corresponding to the loss of ethene from the molecular ion. docbrown.info Similar fragmentation pathways can be expected for this compound, although the presence of the acetic acid side chain will influence the fragmentation pattern.

Isomeric Differentiation: Tandem mass spectrometry (MS/MS) is a powerful technique for differentiating between isomers. In an MS/MS experiment, a specific ion (e.g., the molecular ion) is selected and then fragmented. The resulting product ion spectrum is characteristic of the precursor ion's structure. By comparing the MS/MS spectra of different isomers, it is often possible to distinguish between them, even when their full scan mass spectra are very similar. This approach can be used to differentiate between positional isomers and stereoisomers of this compound and its derivatives.

Computational tools can be used to predict fragmentation patterns and assist in the interpretation of mass spectra. researchgate.neted.ac.uk By generating theoretical fragmentation graphs, it is possible to compare predicted spectra with experimental data to aid in structural confirmation. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination of Derivatives

X-ray crystallography is the gold standard for determining the absolute configuration and three-dimensional structure of crystalline compounds. While obtaining suitable single crystals of this compound itself may be challenging, its derivatives can often be crystallized more readily.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. This data allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise positions of all atoms in the molecule.

Key Information from X-ray Crystallography:

Absolute Configuration: For chiral molecules, X-ray crystallography can unambiguously determine the absolute configuration of each stereocenter, provided that a heavy atom is present in the structure or by using anomalous dispersion effects.

Bond Lengths and Angles: This technique provides highly accurate measurements of all bond lengths and angles within the molecule, offering a detailed picture of its geometry.

Conformation: The solid-state conformation of the molecule is revealed, including the puckering of the cyclohexene ring and the orientation of the acetic acid side chain.

Intermolecular Interactions: The crystal packing reveals information about intermolecular interactions such as hydrogen bonding and van der Waals forces, which are important for understanding the physical properties of the solid.

While no specific X-ray crystal structures for this compound were found in the provided search results, the technique remains a powerful and definitive method for the structural elucidation of its crystalline derivatives.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum shows a series of absorption bands, with the position and intensity of each band corresponding to a specific vibrational mode.

Characteristic Vibrational Frequencies for this compound:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band typically appears around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the cyclohexene ring is expected to appear in the region of 1640-1680 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the sp²-hybridized carbons of the double bond will appear above 3000 cm⁻¹, while the C-H stretches of the sp³-hybridized carbons will be found below 3000 cm⁻¹.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid will be observed in the 1210-1320 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar functional groups and symmetric vibrations. For this compound, the C=C stretching vibration of the cyclohexene ring would be expected to produce a strong signal in the Raman spectrum.

By comparing the experimental vibrational spectra with those calculated using computational methods, such as density functional theory (DFT), a more detailed assignment of the vibrational modes can be achieved. asianpubs.orgnih.govnih.gov This can also provide insights into the conformational preferences of the molecule. For instance, the vibrational frequencies of certain modes can be sensitive to the conformation of the cyclohexene ring and the orientation of the acetic acid side chain.

The NIST Chemistry WebBook provides an IR spectrum for the related compound 2-cyclohexen-1-one, which shows characteristic peaks for the C=O and C=C stretching vibrations. nist.gov While not the exact compound, this data provides a useful reference for the expected spectral regions of key functional groups.

Computational Chemistry and Theoretical Modeling of 2 Cyclohex 2 En 1 Yl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. Such calculations can determine a variety of properties, including orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. These, in turn, are used to predict the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack.

Despite the utility of DFT, no dedicated studies applying this method to 2-(Cyclohex-2-en-1-yl)acetic acid have been found. Therefore, no data tables of its calculated electronic properties or reactivity descriptors are available in the current body of scientific literature.

Conformational Analysis and Energy Landscapes of this compound

The flexible cyclohexene (B86901) ring and the rotatable acetic acid side chain suggest that this compound can exist in multiple conformations. A comprehensive conformational analysis would involve systematically exploring the potential energy surface to identify stable conformers and the energy barriers between them. This would be crucial for understanding its behavior in different environments.

Regrettably, there are no published studies detailing a conformational analysis or the energy landscapes for this compound. While a study on the conformational analysis of cyclohexa-1,4-dienes using computational methods exists, its findings cannot be directly extrapolated to the target molecule. rsc.org

Transition State Modeling and Reaction Mechanism Elucidation

Computational modeling is invaluable for mapping out the pathways of chemical reactions. By locating and characterizing transition states, chemists can understand the stereoselectivity and regioselectivity of reactions, as well as calculate activation energies. For this compound, this could involve modeling its synthesis or its participation in further chemical transformations.

No research articles presenting transition state modeling or the elucidation of reaction mechanisms specifically involving this compound could be identified.

Molecular Dynamics Simulations for Conformational Sampling in Solution

There is currently no available research that has employed molecular dynamics simulations to study the conformational sampling of this compound in solution.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. Comparing these in silico predictions with experimental data is a powerful way to validate both the computational model and the experimental structural assignment.

No studies were found that report the in silico prediction of spectroscopic parameters for this compound. Consequently, no comparative analysis with experimental data is possible at this time.

Applications of 2 Cyclohex 2 En 1 Yl Acetic Acid As a Versatile Synthetic Building Block

Synthesis of Chiral Intermediates and Auxiliaries

The enantioselective synthesis of molecules is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. 2-(Cyclohex-2-en-1-yl)acetic acid and its derivatives play a significant role in this field, primarily through their use in the preparation of chiral intermediates and auxiliaries.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. While specific examples detailing the direct use of this compound as a chiral auxiliary are not prevalent in the reviewed literature, its structural motif is found within more complex chiral auxiliaries. For instance, trans-2-phenyl-1-cyclohexanol, which shares the cyclohexyl core, has been effectively used as a chiral auxiliary in various asymmetric reactions. wikipedia.org

The synthesis of enantiomerically pure forms of this compound itself is a key step in its application for creating other chiral molecules. One notable method involves the lipase-catalyzed enantioselective transesterification of a related 2-substituted cyclohexanol (B46403) to produce (R)-2-cyclohexen-1-ol with high enantiomeric excess. researchgate.net This chiral alcohol can then be stereospecifically converted to (−)-(2-cyclohexenyl)acetic acid. researchgate.net Such enantiomerically enriched building blocks are invaluable for the synthesis of complex chiral targets.

Biocatalytic methods also offer a green and efficient route to chiral derivatives. For example, immobilized Candida antarctica lipase (B570770) B (CAL-B) can catalyze the enantioselective hydrolysis of racemic esters of this compound to yield the (R)-acid with high enantiomeric excess (98% ee), although the yield is moderate (54%).

Method Product Enantiomeric Excess (ee) Key Reagents/Catalysts
Lipase-catalyzed transesterification(R)-2-cyclohexen-1-olHighLipase
Stereospecific conversion(−)-(2-cyclohexenyl)acetic acidHigh(R)-2-cyclohexen-1-ol
Lipase-catalyzed hydrolysis(R)-2-(cyclohex-2-en-1-yl)acetic acid98%Candida antarctica lipase B (CAL-B)

Precursor in Natural Product Total Synthesis and Analogue Development

The total synthesis of natural products is a driving force for the development of new synthetic methodologies and strategies. This compound and its derivatives, possessing a functionalized cyclohexane (B81311) ring, are valuable precursors for the synthesis of natural products that contain this structural motif. elsevierpure.com The ability to introduce chirality into this building block further enhances its utility in this area.

While direct total syntheses of specific natural products starting from this compound were not explicitly detailed in the provided search results, the importance of chiral cyclohexane units as building blocks is well-established. elsevierpure.com The synthesis of enantiomerically pure (−)-(2-cyclohexenyl)acetic acid from (R)-2-cyclohexen-1-ol provides a key chiral synthon that can be elaborated into more complex structures. researchgate.net For example, this chiral acid has been utilized in the stereoselective synthesis of an aminoisoquinocarbazole, employing an intramolecular Diels-Alder reaction and a Curtius rearrangement as key steps. researchgate.net

The development of analogues of natural products is crucial for understanding structure-activity relationships and for optimizing biological activity. The versatility of this compound allows for the systematic modification of its structure, leading to the generation of libraries of related compounds for biological screening. For instance, the synthesis of 2-oxyalkyl-cyclohex-2-enones, which are structurally related to the anti-tumor natural products COTC and antheminone A, highlights the use of cyclohexenone derivatives in medicinal chemistry. manchester.ac.uk

Construction of Complex Organic Architectures (e.g., Bridged Systems, Spirocompounds)

The cyclohexene (B86901) ring of this compound provides a scaffold for the construction of more intricate and three-dimensionally complex organic structures, such as bridged systems and spirocompounds. These structural motifs are of significant interest as they are found in numerous natural products and pharmaceutically active compounds, often imparting unique biological properties. nih.gov

Spirocompounds, which contain two rings connected by a single common atom, are a prominent class of molecules whose synthesis can be approached using derivatives of this compound. The reactivity of the double bond in the cyclohexene ring allows for its participation in various cycloaddition and annulation reactions to form spirocyclic systems. For example, spirooxindoles, a privileged scaffold in medicinal chemistry, can be synthesized through various catalytic methods, including those that could potentially utilize cyclohexenone derivatives. rsc.org The enantioselective total synthesis of spiroxins A, C, and D, which are marine fungal metabolites with unique polycyclic spiroketal structures, further underscores the importance of spirocyclic systems in natural products. nih.gov

The construction of bridged systems often relies on intramolecular reactions that span across a cyclic framework. The functional groups present in this compound and its derivatives can be strategically employed to facilitate such ring-forming reactions. For instance, an intramolecular Diels-Alder reaction of a derivative of (−)-(2-cyclohexenyl)acetic acid was a key step in the synthesis of an aminoisoquinocarbazole, demonstrating the formation of a bridged polycyclic system. researchgate.net

Complex Architecture Synthetic Strategy Key Reaction Type
SpirocompoundsCycloaddition/annulation reactions involving the cyclohexene ring[2+2] cycloaddition, cyclopropanation
Bridged SystemsIntramolecular ring-forming reactionsIntramolecular Diels-Alder reaction

Role in Multi-component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency and atom economy. nih.govcaltech.edu Tandem processes, also known as domino or cascade reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates.

The functional groups of this compound, the carboxylic acid and the alkene, make it a potential substrate for various MCRs and tandem reactions. For example, the carboxylic acid moiety can participate in Passerini and Ugi reactions, which are powerful MCRs for the synthesis of α-acyloxy carboxamides and α-acylamino carboxamides, respectively. frontiersin.org

A highly stereoselective tandem Michael addition-Wittig reaction has been developed for the synthesis of multifunctional 6-carboxycyclohex-2-en-1-ones. organic-chemistry.org This reaction, which involves the combination of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) and α,β-unsaturated aldehydes, demonstrates the construction of a substituted cyclohexenone ring in a single pot with excellent diastereoselectivity and enantioselectivity. organic-chemistry.org While this example does not directly use this compound as a starting material, it illustrates the type of tandem process that can be used to construct the core structure of this compound and its derivatives.

The development of tandem processes involving the cyclohexene moiety is also an active area of research. For instance, tandem TDO-catalyzed cis-dihydroxylation of phenols can lead to the formation of cyclohex-2-en-1-one cis-diols, which are related to the structural framework of derivatives of this compound. qub.ac.uk

Mechanistic Research on Biological Interactions of 2 Cyclohex 2 En 1 Yl Acetic Acid and Its Derivatives

Molecular Recognition and Binding Mechanisms with Biological Macromolecules

The unique structural arrangement of 2-(cyclohex-2-en-1-yl)acetic acid, featuring a cyclohexene (B86901) ring coupled with an acetic acid functional group, suggests its potential for interaction with a variety of biological macromolecules. While direct and extensive research on this specific molecule is limited, studies on analogous structures provide significant insights into its possible molecular recognition and binding mechanisms.

Enzyme Inhibition/Activation Studies and Mechanistic Insights

While specific enzyme inhibition or activation studies for this compound are not extensively documented, the structural motifs present in the molecule suggest potential interactions with enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are key players in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. researchgate.netnih.govwikipedia.orgrsc.org

The presence of the carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. mdpi.compharmacy180.com This acidic moiety can form crucial interactions, such as hydrogen bonds, with residues in the active site of these enzymes. nih.gov For instance, the carboxylate group of many NSAIDs interacts with a conserved arginine residue in the COX active site. nih.gov It is plausible that the acetic acid portion of this compound could engage in similar interactions.

Furthermore, the cyclohexene ring provides a hydrophobic scaffold that can fit into the hydrophobic channel of the COX active site. nih.gov The conformation and substitution of this ring can influence binding affinity and selectivity for different COX isoforms (COX-1 and COX-2). nih.govacs.org Studies on other cyclohexene derivatives have demonstrated their potential as COX inhibitors. researchgate.netresearchgate.net For example, certain polyoxygenated cyclohexene derivatives have shown anti-inflammatory effects by inhibiting nitric oxide production, a process often downstream of COX and LOX activity. nih.gov

Molecular docking studies on analogous compounds further support the potential for COX and LOX inhibition. For instance, aurone (B1235358) derivatives have been shown through in-silico analysis to have a high affinity for both LOX and COX-2. nih.gov Similarly, molecular docking of other small molecules with COX-2 has identified key interactions within the active site that lead to inhibition. nih.govisfcppharmaspire.com While direct evidence is pending, it is reasonable to hypothesize that this compound could act as an inhibitor of these enzymes, a hypothesis that warrants further investigation through in-vitro and in-silico studies.

A study on a novel cyclohexenone derivative demonstrated its ability to inhibit both COX-2 and 5-LOX enzymes and reduce the expression of pro-inflammatory cytokines. researchgate.net This dual-inhibition profile is a desirable characteristic for anti-inflammatory agents.

Below is a table summarizing the inhibitory activities of some compounds with structural similarities to this compound against enzymes in the arachidonic acid pathway.

Compound/Derivative ClassTarget Enzyme(s)Observed EffectIC50/ED50 ValuesReference(s)
(-)-Zeylenone (a polyoxygenated cyclohexene)Nitric Oxide Production (LPS-stimulated RAW 264.7 cells)InhibitionIC50: 20.18 μM nih.gov
Diarylpyrazoles with sulfonamidesCOX-1/COX-2Selective COX-2 inhibitionPYZ16 IC50 (COX-2): 0.52 μM acs.org
PyrazolylbenzyltriazolesCOX-1/COX-2Moderate to strong inhibitionPYZ19 IC50 (COX-2): 5.01 μM nih.gov
Thiourea derivatives of Naproxen5-LOXSignificant inhibitionCompound 4 IC50: 0.30 μM mdpi.com
Aurone derivativesLOX/COX-2InhibitionWE-4 docking scores: -4.324 (LOX), -5.843 (COX-2) nih.gov

Receptor Interaction Profiling at the Molecular Level

Beyond enzyme inhibition, the structure of this compound and its derivatives suggests they may interact with various cellular receptors, particularly G protein-coupled receptors (GPCRs). vu.nl The interaction with these receptors is often governed by the three-dimensional shape of the molecule and the distribution of its hydrophobic and hydrophilic regions.

A notable study identified a series of novel cyclohexenyl derivatives as potent antagonists of the CC chemokine receptor 2 (CCR2). nih.gov CCR2 is a GPCR involved in inflammatory responses, and its modulation is a therapeutic target for various inflammatory diseases. The study demonstrated that small, rigid compounds incorporating a cyclohexene ring could achieve submicromolar binding affinity for CCR2. nih.gov Modification of the substituents on the cyclohexene ring was key to enhancing this potency, highlighting the importance of this scaffold for receptor interaction. nih.gov

The general principle of small molecule-receptor interaction involves the ligand binding to a specific pocket on the receptor, inducing a conformational change that either activates or inhibits downstream signaling pathways. vu.nlresearchgate.net For a molecule like this compound, the cyclohexene ring could provide the necessary hydrophobic interactions within the binding pocket of a receptor, while the acetic acid moiety could form specific hydrogen bonds or electrostatic interactions with polar amino acid residues.

While direct receptor binding data for this compound is not available, the findings with CCR2 antagonists provide a strong rationale for investigating its potential to interact with this and other GPCRs. nih.gov Computational methods such as inverse molecular docking could be employed to predict potential biological targets for this compound. nih.gov

The table below summarizes the binding affinity of a lead cyclohexenyl derivative against the CCR2 receptor.

CompoundReceptorAssayIC50 (nM)Reference
(-)-38 (cyclohexenyl derivative)CCR2Binding Affinity9.0 nih.gov

Structure-Activity Relationship (SAR) Elucidation for Targeted Biological Modulation

Elucidating Key Pharmacophoric Features and Substructural Contributions

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. youtube.com For a molecule like this compound, the key pharmacophoric features would likely include a hydrophobic region (the cyclohexene ring) and a hydrogen bond acceptor/donor group (the carboxylic acid).

Studies on related structures provide valuable insights into the SAR of cyclohexene-containing compounds. For instance, in a series of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety, the presence of the double bond in the cyclohexene ring was found to enhance antiproliferative activity compared to their saturated cyclohexane (B81311) counterparts. nih.gov This suggests that the rigidity and planarity conferred by the double bond are important for biological activity.

Furthermore, the nature and position of substituents on the ring system can dramatically influence activity. In the aforementioned study on CCR2 antagonists, modifications to the substituents on the cyclohexene ring led to a significant increase in potency. nih.gov This underscores the importance of the substitution pattern around the core scaffold.

The carboxylic acid group is another critical pharmacophoric feature. In many enzyme inhibitors and receptor ligands, this group acts as a key interaction point, often forming salt bridges or hydrogen bonds with basic residues in the target protein. nih.gov The distance and orientation of this acidic group relative to the hydrophobic ring are likely to be critical determinants of binding affinity and selectivity.

The table below outlines the key structural features and their likely contribution to the biological activity of compounds related to this compound.

Structural FeatureLikely Contribution to Biological ActivityReference(s)
Cyclohexene RingProvides a hydrophobic scaffold for binding to non-polar pockets in enzymes or receptors. The double bond imparts rigidity which can be favorable for binding. nih.gov
Carboxylic Acid MoietyActs as a hydrogen bond donor and acceptor, forming key interactions with polar residues in the active site or binding pocket of target proteins. nih.gov
Substituents on the RingThe nature and position of substituents can modulate potency, selectivity, and pharmacokinetic properties. nih.gov

Rational Design Principles for Modulating Specific Biological Activities

The principles of rational drug design can be applied to modify the structure of this compound to enhance its activity against specific biological targets. acs.orgnih.gov This process often involves computational techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to predict how structural changes will affect biological activity. isfcppharmaspire.com

Based on the likely pharmacophoric features identified, several strategies for the rational design of more potent derivatives can be proposed:

Modification of the Cyclohexene Ring: The degree of unsaturation and the position of the double bond within the ring could be altered to optimize the shape and conformational flexibility of the molecule for better fitting into a target's binding site. The introduction of various substituents (e.g., hydroxyl, alkyl, or halogen groups) at different positions on the ring could enhance hydrophobic or polar interactions.

Alteration of the Acetic Acid Side Chain: The length and rigidity of the acidic side chain could be modified. For example, converting the acetic acid to a propionic acid or constraining its conformation through cyclization could improve binding affinity. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole, could also be explored to modulate activity and pharmacokinetic properties. nih.gov

Stereochemistry: The cyclohexene ring in this compound contains a stereocenter. The synthesis and biological evaluation of individual enantiomers are crucial, as different stereoisomers often exhibit distinct biological activities and potencies.

In silico screening of virtual libraries of derivatives based on the this compound scaffold could accelerate the discovery of new lead compounds with improved properties. mdpi.com By combining computational predictions with targeted synthesis and biological testing, it is possible to systematically explore the chemical space around this core structure and develop potent and selective modulators of specific biological pathways.

The following table presents some rational design strategies and their potential outcomes for derivatives of this compound.

Design StrategyRationalePotential Outcome
Introduction of substituents on the cyclohexene ringTo enhance hydrophobic or polar interactions within the binding site.Increased potency and/or selectivity.
Variation of the acidic side chain lengthTo optimize the distance between the hydrophobic ring and the acidic group for improved binding.Enhanced binding affinity.
Bioisosteric replacement of the carboxylic acidTo improve metabolic stability, cell permeability, and binding interactions.Improved pharmacokinetic profile and potency.
Synthesis of single enantiomersTo determine the biologically active stereoisomer.Increased potency and reduced off-target effects.

Future Perspectives and Emerging Research Directions for 2 Cyclohex 2 En 1 Yl Acetic Acid Research

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of 2-(Cyclohex-2-en-1-yl)acetic acid and its derivatives. Industrial-scale production is increasingly likely to employ continuous flow reactors to enhance efficiency, safety, and scalability. smolecule.com This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Furthermore, the integration of automated synthesis platforms is set to accelerate the discovery and optimization of novel derivatives. sigmaaldrich.comchemspeed.com Systems like the Synple automated synthesizer and those developed by Chemspeed Technologies enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. sigmaaldrich.comchemspeed.com These platforms can automate a wide array of chemical transformations relevant to the functionalization of the this compound scaffold, including:

Amide bond formation

Reductive amination

Suzuki coupling

Mitsunobu reaction

Boc protection/deprotection

By combining the efficiencies of flow chemistry with the high-throughput capabilities of automated synthesis, researchers can systematically explore the chemical space around the core structure, paving the way for the rapid development of new molecules with tailored properties. sigmaaldrich.com

Automated Synthesis Technology Applicable Reactions for Derivatization Potential Benefits
Synple Automated SynthesizerReductive amination, Mitsunobu, Amide formation, Boc deprotectionIncreased speed, reduced human error, streamlined purification. sigmaaldrich.com
Chemspeed PlatformsPolymer library synthesis, reaction screening, microwave-assisted synthesisHigh-throughput research, rapid optimization, access to demanding reaction conditions. chemspeed.com
Continuous Flow ReactorsEsterification, hydrogenation, oxidationEnhanced safety, improved heat and mass transfer, scalability, higher consistency. smolecule.com

Exploration of Novel Catalytic Systems for Highly Stereoselective Transformations

The chiral nature of this compound makes the development of stereoselective synthetic routes a paramount objective. Future research will focus heavily on novel catalytic systems that can control the formation of specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science.

Significant progress has been made in the asymmetric synthesis of precursors like (R)-cyclohex-2-enol. researchgate.net These methods provide a foundation for producing enantiomerically pure this compound. Key areas of exploration include:

Chiral Zinc Catalysts: The use of ZnEt2 combined with chiral ligands such as pyridinebisoxazoline (pybox) and pyridinebisimidazoline (pybim) has proven effective in the asymmetric hydrosilylation of 2-cyclohexen-1-one, a direct precursor. researchgate.net

Chiral Lithium Amides: Enantioselective deprotonation of cyclohexene (B86901) oxide using chiral lithium amides can produce (R)-2-cyclohexen-1-ol with high enantiomeric excess (up to 95%). researchgate.net

Biocatalysis: Lipase-catalyzed enantioselective transesterification offers a green and highly specific method for resolving racemic mixtures of cyclohexenol (B1201834) derivatives, which can then be converted to the desired acid. researchgate.net

Palladium Catalysis: Mechanistic studies on palladium-catalyzed allylic acetoxylation have shown that the reaction proceeds through a (π-allyl)palladium intermediate, yielding a preference for the trans-isomer. smolecule.com Further refinement of ligands for these palladium catalysts could enhance stereocontrol.

The development of these and other novel catalytic systems will be essential for accessing the full range of stereoisomers of this compound and its derivatives in a controlled and efficient manner.

Catalytic System Transformation Key Features Reported Enantiomeric Excess (ee)
Chiral Zinc Catalysts (e.g., ZnEt2/pybox)Asymmetric hydrosilylation of 2-cyclohexen-1-oneHigh yields, broad substrate scope. researchgate.netGood ee values. researchgate.net
Chiral Lithium AmidesEnantioselective deprotonation of cyclohexene oxideHigh enantioselectivity driven by the chiral ligand. researchgate.netUp to 95%. researchgate.net
Lipase (B570770) EnzymesEnantioselective transesterificationGreen chemistry approach, high specificity. researchgate.netHigh ee. researchgate.net
Palladium CatalystsAllylic acetoxylation of cyclohexeneProceeds via (π-allyl)palladium intermediate, forms trans-isomer. smolecule.comStereopreference observed. smolecule.com

Advanced Materials Science Applications Derived from this compound Scaffolds

The unique structure of this compound, featuring a reactive carboxylic acid group, a double bond, and a chiral center, makes it an attractive building block for advanced materials. smolecule.com Future research will likely focus on incorporating this scaffold into novel polymers and functional materials.

One promising avenue is the development of new polyesters and polyamides. The carboxylic acid moiety can readily participate in polymerization reactions. By analogy with the copolymerization of cyclohexene oxide and carbon dioxide to form poly(cyclohexene carbonate), derivatives of this compound could be used as monomers to create polymers with unique thermal and mechanical properties. nih.gov The cyclohexene ring can impart rigidity and desirable thermal characteristics to the polymer backbone.

Furthermore, the double bond within the cyclohexene ring offers a site for post-polymerization modification, allowing for the cross-linking of polymer chains or the attachment of functional groups to tune the material's properties. This could lead to applications in areas such as:

Bio-based Polymers: As a derivative of cyclohexene, it can be sourced from renewable feedstocks, contributing to the development of sustainable plastics and materials, similar to how bio-based monomers like 2,5-furandicarboxylic acid (FDCA) are used to create alternatives to petrochemical polyesters. nih.gov

Specialty Resins and Coatings: The incorporation of the cycloaliphatic structure can enhance durability, weather resistance, and optical clarity in resins and coatings.

Functional Materials: The scaffold could be functionalized with photoactive or electronically active groups to create materials for sensors, optical devices, or electronic applications.

Further Elucidation of Mechanistic Pathways in Complex Chemical and Biological Systems

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing synthetic processes and uncovering its potential biological activities. Future research will employ a combination of experimental and computational techniques to probe these pathways in greater detail.

In chemical synthesis, advanced techniques are already being used. For instance, deuterium (B1214612) labeling was used to confirm that palladium-catalyzed acetoxylation proceeds through a (π-allyl)palladium intermediate. smolecule.com Computational chemistry, using methods like Density Functional Theory (DFT) at levels such as B3LYP-D3/6-311++G(d,p), has been applied to study related reactions like the [2+2] cycloaddition of cyclohexenone, revealing stepwise mechanisms and transition state geometries. researchgate.net Similar computational studies on reactions involving this compound will provide invaluable insights into reaction kinetics and selectivity.

In biological systems, while research indicates potential interactions with enzymes and receptors, the precise mechanisms remain largely unknown. smolecule.com Related compounds, such as amidrazone derivatives containing a cyclohexene ring, have shown anti-inflammatory and antimicrobial properties. mdpi.com Future work will focus on:

Target Identification: Identifying the specific enzymes, receptors, or biological pathways that this compound and its derivatives interact with.

Kinetic and Binding Studies: Quantifying the binding affinity and kinetics of these interactions to understand the potency and mode of action. smolecule.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the molecule to understand how changes affect its biological activity, thereby guiding the design of more potent and selective compounds.

Development of Sustainable and Eco-Friendly Synthetic Methodologies for its Production

In line with the principles of green chemistry, a major focus of future research will be the development of sustainable and environmentally friendly methods for producing this compound. This involves improving resource efficiency, minimizing waste, and utilizing renewable feedstocks and catalysts.

Use of Solid Acid Catalysts: Employing recyclable solid acid catalysts like Amberlyst 15 for the esterification step avoids the use of corrosive liquid acids and simplifies product purification. rsc.org

Renewable Feedstocks: Exploring pathways to produce cyclohexene and acetic acid from biomass. azocleantech.com Acetic acid co-production with green hydrogen from biomass is an emerging and promising field. azocleantech.com

Biocatalysis: Expanding the use of enzymes, such as lipases, for stereoselective steps, which operate under mild conditions and offer high selectivity. researchgate.net

Energy Efficiency: Optimizing reaction conditions to lower energy consumption. The esterification of cyclohexene with acetic acid, for example, has a lower apparent activation energy (60.0 kJ mol−1) than cyclohexene hydration, making it a more energy-efficient route. rsc.org

By focusing on these areas, the chemical industry can develop manufacturing processes for this compound that are not only economically viable but also environmentally responsible.

Q & A

Q. Advanced

  • In vitro assays : Screen for enzyme inhibition/activation (e.g., kinase or protease assays) using dose-response curves .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., cyclooxygenase).
  • Structure-activity relationships (SAR) : Compare with analogs (e.g., cyclohexaneacetic acid, ) to identify critical functional groups .

How do intermolecular interactions influence its solid-state packing?

Advanced
The crystal lattice is stabilized by O–H⋯O hydrogen bonds between carboxylic acid groups, forming centrosymmetric dimers (e.g., O⋯O distance: ~2.68 Å). Weak C–H⋯π interactions (e.g., cyclohexyl H to benzene/furan rings, ~3.5 Å) and π–π stacking (slippage ~1.3 Å) further stabilize the structure. Use Mercury or ORTEP-3 () to visualize these interactions .

How does its reactivity differ from structurally similar compounds (e.g., cyclohexaneacetic acid)?

Advanced
The cyclohexene ring introduces conjugative effects and strain , enhancing electrophilic reactivity at the double bond. For example, Diels-Alder reactions are feasible with the cyclohexene moiety, unlike saturated analogs. Compare pKa\text{p}K_a values (carboxylic acid) via potentiometric titration: the unsaturated system may exhibit slight acidity differences due to resonance stabilization .

What challenges arise in enantioselective synthesis, and how can they be addressed?

Advanced
Racemization during synthesis is common due to the labile cyclohexene moiety. Strategies include:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (1R,2S)-1-amino-2-hydroxycyclohexanecarboxylic acid, ).
  • Asymmetric catalysis : Employ Pd-catalyzed Heck reactions () with chiral ligands (e.g., BINAP).
  • Chiral chromatography : Separate enantiomers using cellulose-based columns .

How can reaction byproducts be minimized in large-scale syntheses?

Q. Advanced

  • Optimize reaction conditions : Use low-temperature (-78°C) lithiation to suppress side reactions ().
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/C) enhance selectivity.
  • In-line purification : Couple continuous flow reactors with scavenger resins to remove impurities .

What computational methods predict its thermodynamic stability and reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate Gibbs free energy of tautomers/conformers (e.g., B3LYP/6-311+G(d,p)).
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., water vs. DMSO).
  • NBO Analysis : Quantify hyperconjugative interactions stabilizing the cyclohexene ring .

How can mechanistic pathways for its degradation under acidic/basic conditions be elucidated?

Q. Advanced

  • Kinetic isotope effects (KIE) : Compare kH/kDk_H/k_D for proton-transfer steps.
  • Trapping intermediates : Use 18O^{18}O-labeling or NMR to identify transient species.
  • DFT-based mechanistic studies : Map potential energy surfaces for acid-catalyzed ring-opening vs. base-induced decarboxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.